molecular formula C21H19FN2O5 B2798096 N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-52-8

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2798096
CAS No.: 868678-52-8
M. Wt: 398.39
InChI Key: QDBOPBCHRBHNFQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a fluorophenyl group, and a dimethoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the carboxamide group through an amide coupling reaction. The fluorophenyl and dimethoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenyl)-2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide
  • N-(3,4-Dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
  • N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N~2~-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)isoleucinamide

Uniqueness

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity patterns, biological activities, or pharmacokinetic properties, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-27-16-9-10-18(19(12-16)28-2)23-20(25)17-4-3-11-24(21(17)26)29-13-14-5-7-15(22)8-6-14/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBOPBCHRBHNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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